molecular formula C20H17BrN6O2S B12159041 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

Cat. No.: B12159041
M. Wt: 485.4 g/mol
InChI Key: DDTXLWWUZXVHQN-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a complex organic compound that features both indole and pyrazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea typically involves multi-step organic reactions. The initial step often includes the preparation of the indole and pyrazole intermediates. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole derivative can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of these intermediates with thiourea under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The indole and pyrazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is unique due to its combined indole and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H17BrN6O2S

Molecular Weight

485.4 g/mol

IUPAC Name

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

InChI

InChI=1S/C20H17BrN6O2S/c1-11-16(19(29)27(26(11)2)13-6-4-3-5-7-13)23-20(30)25-24-17-14-10-12(21)8-9-15(14)22-18(17)28/h3-10,22,28H,1-2H3,(H,23,30)

InChI Key

DDTXLWWUZXVHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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